Ethyl 2,7-naphthyridine-3-carboxylate
Overview
Description
Ethyl 2,7-naphthyridine-3-carboxylate is a heterocyclic organic compound characterized by its fused pyridine rings
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup quinoline synthesis adapted for 3-aminopyridine. This involves the reaction of 3-aminopyridine with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Approaches: Recent advancements have introduced more efficient synthetic routes, such as palladium-catalyzed cross-coupling reactions, which offer higher yields and better selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) ensures consistent quality.
Continuous Flow Synthesis: Some manufacturers have adopted continuous flow synthesis to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Halogenated derivatives, alkylated compounds, and others.
Scientific Research Applications
Ethyl 2,7-naphthyridine-3-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2,7-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: This compound differs by the presence of a chlorine atom, which can affect its reactivity and biological activity.
Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate:
Uniqueness: Ethyl 2,7-naphthyridine-3-carboxylate stands out due to its specific arrangement of nitrogen atoms and its versatility in chemical reactions, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
ethyl 2,7-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-5-8-3-4-12-6-9(8)7-13-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKSZGJYPIHECU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=NC=CC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286981 | |
Record name | Ethyl 2,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250674-55-6 | |
Record name | Ethyl 2,7-naphthyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250674-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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